molecular formula C25H20ClFN4O4S B1230803 4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1-imidazolidinyl]benzamide

4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1-imidazolidinyl]benzamide

Cat. No. B1230803
M. Wt: 527 g/mol
InChI Key: NVISMUCUSDUQFO-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1-imidazolidinyl]benzamide is a member of imidazolidines.

Scientific Research Applications

Antimicrobial Potential

  • Novel fluorine-containing derivatives of this compound, particularly those with heterocyclic systems like quinazolinone and thiazolidinone, have shown promising in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Vaghani, & Shihora, 2013).

Green Chemistry Synthesis

  • A study highlighted the green chemistry synthesis of related compounds, focusing on water as the optimal reaction medium, conforming to green chemistry principles (Horishny & Matiychuk, 2020).

Biological Activity Spectrum

  • Various derivatives, including those similar in structure, have been evaluated for their biological activity, showing effectiveness against mycobacterial, bacterial, and fungal strains, as well as in inhibiting photosynthetic electron transport (Imramovský et al., 2011).

Structural and Biological Studies

  • Related compounds have undergone structural studies, including X-ray diffraction, and demonstrated notable antibacterial and antioxidant activities (Karanth et al., 2019).

Antimicrobial and Anticancer Potentials

  • A series of similar derivatives were synthesized and evaluated for antimicrobial and anticancer potentials, with some showing significant activities in both areas (Deep et al., 2016).

Anti-inflammatory Activity

  • Studies on related compounds have also explored their potential anti-inflammatory activities, comparing them with non-steroidal anti-inflammatory drugs (Kalsi et al., 1990).

properties

Product Name

4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1-imidazolidinyl]benzamide

Molecular Formula

C25H20ClFN4O4S

Molecular Weight

527 g/mol

IUPAC Name

4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C25H20ClFN4O4S/c1-35-20-12-8-18(9-13-20)28-22(32)14-21-24(34)30(19-10-6-17(27)7-11-19)25(36)31(21)29-23(33)15-2-4-16(26)5-3-15/h2-13,21H,14H2,1H3,(H,28,32)(H,29,33)

InChI Key

NVISMUCUSDUQFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1-imidazolidinyl]benzamide
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4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1-imidazolidinyl]benzamide
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4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1-imidazolidinyl]benzamide
Reactant of Route 4
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4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1-imidazolidinyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1-imidazolidinyl]benzamide
Reactant of Route 6
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4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1-imidazolidinyl]benzamide

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